2-[(Phenylselanyl)methyl]octahydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran is an organic compound that belongs to the class of benzofuran derivatives. The unique structural features of benzofuran and its derivatives make them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylselanyl)methyl]octahydro-1-benzofuran can be achieved through various synthetic routes. One common method involves the use of Grignard reagents to form alkoxide intermediates, which can then undergo cyclization and dehydration to produce the desired benzofuran derivative . Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to its scalability and high yield .
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents to form oxidized benzofuran derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine or chlorine in an appropriate solvent.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and pharmacological activities .
Scientific Research Applications
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Phenylselanyl)methyl]octahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which can slow down conduction velocity and reduce sinus node autonomy . This makes them effective in treating certain cardiac conditions.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar in structure to benzofuran but contains a sulfur atom instead of an oxygen atom.
Coumarin: Contains a benzene ring fused to a lactone ring, similar to the benzofuran structure.
Uniqueness
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
114049-67-1 |
---|---|
Molecular Formula |
C15H20OSe |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-(phenylselanylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran |
InChI |
InChI=1S/C15H20OSe/c1-2-7-14(8-3-1)17-11-13-10-12-6-4-5-9-15(12)16-13/h1-3,7-8,12-13,15H,4-6,9-11H2 |
InChI Key |
MARMJCZKNUKENR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(O2)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.